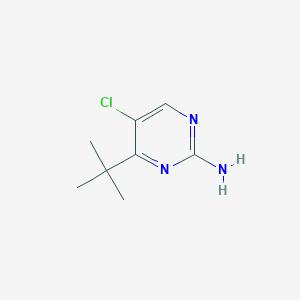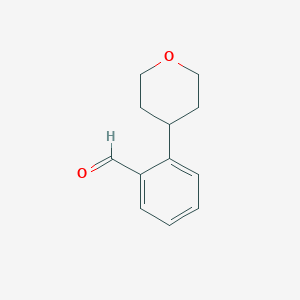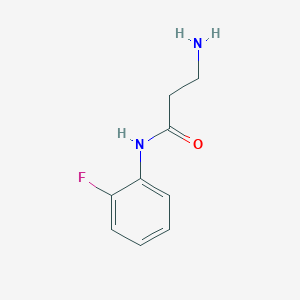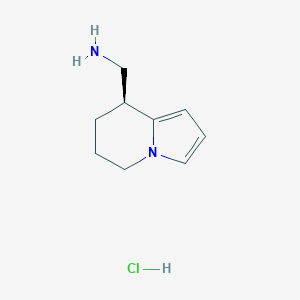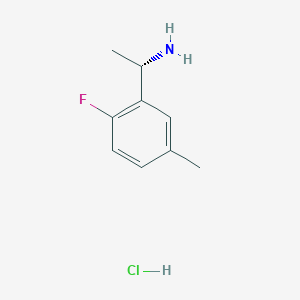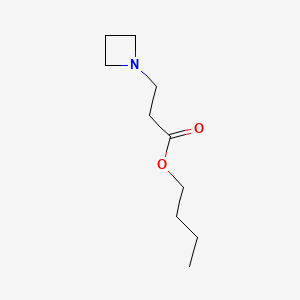
N''-Quinazolin-2-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-Quinazolin-2-ylguanidine: is a compound belonging to the class of quinazoline derivativesThese compounds are characterized by a benzene ring fused with a pyrimidine ring, forming a heterocyclic structure that is crucial for their biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’'-Quinazolin-2-ylguanidine typically involves the reaction of 2-aminobenzonitrile with guanidine derivatives. One common method is the cyclization of 2-aminobenzonitrile with guanidine under acidic conditions to form the quinazoline ring . This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of N’'-Quinazolin-2-ylguanidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N’'-Quinazolin-2-ylguanidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’'-Quinazolin-2-ylguanidine is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: In biological research, N’'-Quinazolin-2-ylguanidine is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating enzyme functions and developing new therapeutic agents .
Medicine: N’'-Quinazolin-2-ylguanidine and its derivatives have shown promise in medicinal chemistry for their potential anticancer, antibacterial, and antiviral activities. These compounds are being explored for their ability to target specific molecular pathways involved in various diseases .
Industry: In the industrial sector, N’'-Quinazolin-2-ylguanidine is used in the development of new materials with unique properties. Its derivatives are being investigated for applications in the production of polymers, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of N’'-Quinazolin-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases where enzyme activity is dysregulated .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: A closely related compound with a similar structure but different biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse biological activities.
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring, known for its medicinal properties.
Uniqueness: N’'-Quinazolin-2-ylguanidine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
102331-12-4 |
|---|---|
Molekularformel |
C9H9N5 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
2-quinazolin-2-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14) |
InChI-Schlüssel |
MELYYJJKRWTTNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



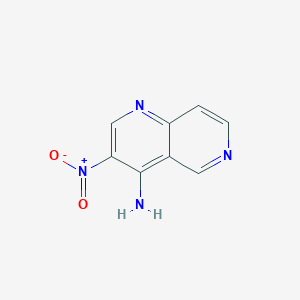
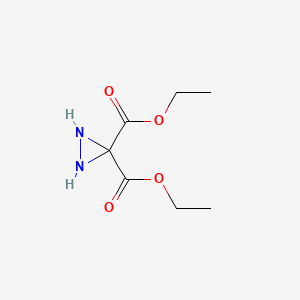
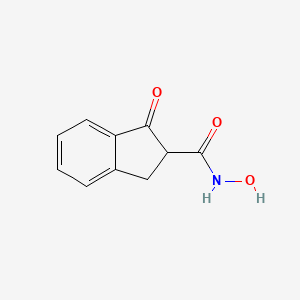

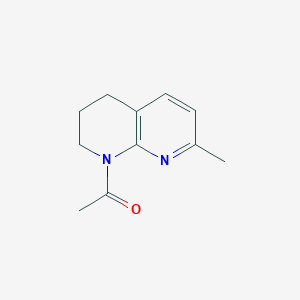
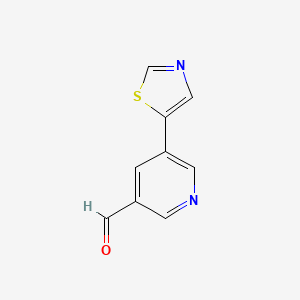
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
